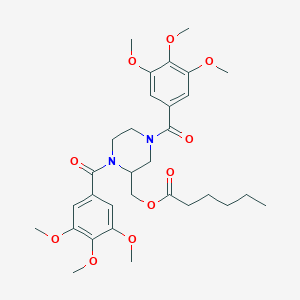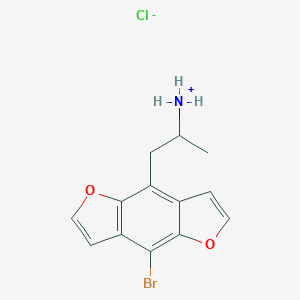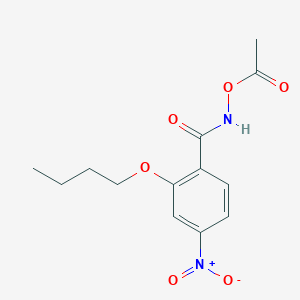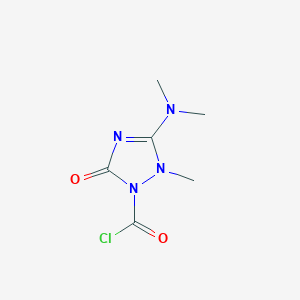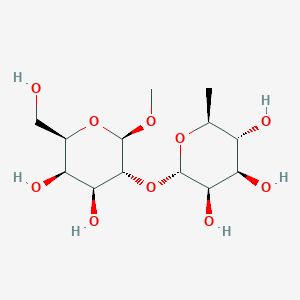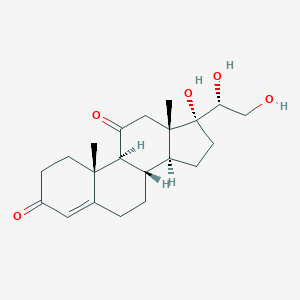
(20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione
説明
The compound (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione is a steroid derivative that is of interest due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar steroid derivatives and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of steroid derivatives often involves complex organic reactions. The first paper describes the enzymatic preparation of a closely related compound, 17α, 20β, 21-trihydroxypregn-4 [14C] en-3, 11-dione, using a water-organic solvent heterogeneous system. This method is noted for its efficiency, requiring small volumes and minimal amounts of enzyme, making it suitable for preparative purposes . Although this is not the exact compound of interest, the methodology could potentially be adapted for the synthesis of (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione.
Molecular Structure Analysis
The molecular structure of steroid derivatives is typically characterized using spectroscopic methods. The second paper discusses the synthesis of 16-methylene-17α-hydroxypregna-1,4,9(11)-triene-3,20-dione and provides a detailed spectroscopic characterization, including 1H and 13C nuclear magnetic resonance (NMR) . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione.
Chemical Reactions Analysis
Steroid derivatives can undergo various chemical reactions, depending on their functional groups and stereochemistry. The enzymatic reduction mentioned in the first paper is an example of a chemical reaction that modifies the steroid nucleus . The second paper does not detail specific reactions but discusses the overall synthetic route and the characterization of intermediates . Understanding these reactions is essential for the synthesis and modification of compounds like (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of steroid derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione, the methods used for characterizing similar compounds, such as NMR spectroscopy, are indicative of their physical and chemical properties . These properties include solubility, melting point, and specific optical rotation, which are important for the practical use and application of these compounds.
科学的研究の応用
Bioactive Compound Research and Pharmacological Potential
The study of bioactive compounds, particularly those derived from natural resources, is a significant area of scientific research. Compounds like Curcumin, which exhibit a range of biological properties, including antibacterial, antiviral, anti-cancer, anti-inflammatory, and antioxidant activities, are of particular interest (Witika et al., 2021). Research focuses on the enhancement of these properties through various methods, including encapsulation, to improve bioavailability and therapeutic effectiveness.
Material Science and Polymer Research
In material science, the study of Polyhydroxyalkanoates (PHAs), a class of biodegradable polymers produced by microorganisms, represents an important field of application. These materials are researched for their potential in replacing conventional plastics, with a focus on their biosynthesis, physical, chemical, and biological properties, and commercial viability (Amara, 2010). The development of sustainable and environmentally friendly materials, including the exploration of novel monomers and polymerization processes, is a key area of research.
Environmental Chemistry and Toxicology
Research in environmental chemistry and toxicology explores the occurrence, fate, and impact of chemical compounds in the environment. Studies on novel brominated flame retardants (NBFRs) examine their presence in various matrices and their potential risks, highlighting the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020). This research area underscores the importance of understanding the environmental and health implications of synthetic compounds and the development of safer alternatives.
Safety And Hazards
特性
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIDABJJGYNJTK-GNIMZFFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538489 | |
| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |
CAS RN |
116-59-6 | |
| Record name | 20beta-Hydroxycortisone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE, (20R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35G4D30OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



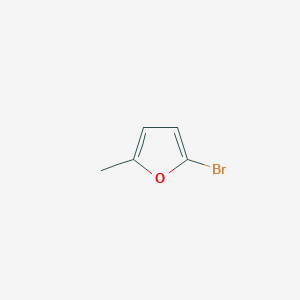
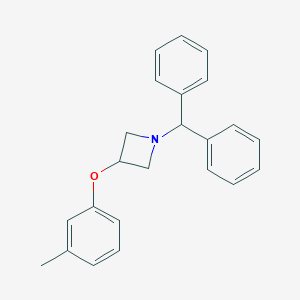

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

